5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol

Description

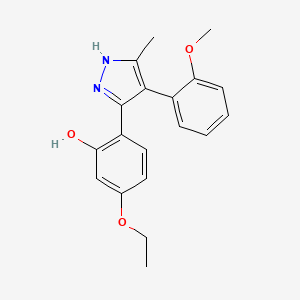

5-Ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol is a pyrazole-based phenolic compound characterized by a central pyrazole ring substituted with a 2-methoxyphenyl group at position 4, a methyl group at position 5, and a phenol moiety at position 2 of the benzene ring with an ethoxy substituent at position 5 (Fig. 1) . The molecular formula is C₁₉H₂₀N₂O₃, with a molecular weight of 340.4 g/mol. Its IUPAC name reflects the ethoxy-phenol and 2-methoxyphenyl-pyrazole substituents .

The pyrazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity, such as interactions with cannabinoid receptors (CNR1 and CNR2) and G-protein coupled receptors (GPR35 and GPR55) .

Properties

IUPAC Name |

5-ethoxy-2-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-4-24-13-9-10-14(16(22)11-13)19-18(12(2)20-21-19)15-7-5-6-8-17(15)23-3/h5-11,22H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBSTAVYEBXTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent alkylation with ethyl iodide introduces the ethoxy group, and the final product is obtained through phenol functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or ethoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Various substituted phenol and pyrazole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that 5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol has demonstrated antitumor effects in various cancer models. The mechanism involves:

- Enzyme Modulation : The pyrazole moiety can interact with enzymes involved in tumorigenesis, potentially inhibiting their activity.

- Cell Cycle Regulation : Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects , making it a candidate for treating inflammatory diseases. The mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : It can modulate the expression of cytokines that play a crucial role in inflammation.

- Reduction of Oxidative Stress : By scavenging free radicals, it helps mitigate oxidative damage associated with chronic inflammation.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for:

- Synthesis of Derivatives : Researchers are exploring various derivatives to enhance biological activity or reduce toxicity.

- Drug Development : Its pharmacological properties make it a promising candidate for developing new therapeutic agents targeting specific diseases.

Industrial Applications

The industrial applications of this compound are diverse due to its chemical stability and functional properties:

Polymer Chemistry

In polymer chemistry, this compound is used as an additive in the production of plastics and coatings. Its benefits include:

- Enhanced Thermal Stability : Improves the thermal resistance of polymers.

- Flame Retardancy : Acts as a flame retardant in various materials.

Coatings and Adhesives

The compound's properties make it suitable for formulating coatings and adhesives that require:

- Improved Adhesion : Enhances the bonding strength between surfaces.

- Chemical Resistance : Provides resistance against solvents and environmental degradation.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Lipophilicity : The trifluoromethyl (CF₃) group in the analog from increases logP to 4.2 compared to 3.8 in the target compound, enhancing hydrophobicity .

- Phenoxy vs. Methoxyphenyl: Replacing the 2-methoxyphenyl group with phenoxy () reduces molecular weight (282.3 vs. 340.4) but retains moderate logP (3.1).

- Ethyl Substitution: Adding an ethyl group to the phenol ring () increases molecular weight and logP (4.5), suggesting improved lipid solubility .

Physicochemical and Computational Analysis

Biological Activity

5-Ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol is a novel organic compound that has garnered attention due to its potential biological activities. Characterized by its unique structure, which includes a pyrazole ring and phenolic moiety, this compound is being explored for various therapeutic applications, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3, with a molecular weight of approximately 310.4 g/mol. The compound features:

- An ethoxy group .

- A methoxyphenyl group .

- A methyl-substituted pyrazole ring .

These structural elements contribute to its biological activity by facilitating interactions with various molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Modulation of enzyme activity : Similar compounds have shown significant effects on enzyme inhibition, particularly in pathways related to cancer cell proliferation.

- Receptor interaction : The phenolic hydroxyl group can engage in hydrogen bonding, enhancing the binding affinity to target receptors involved in various signaling pathways.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of HDAC6 |

| HeLa (Cervical) | 20 | Induction of apoptosis |

| A549 (Lung) | 18 | Modulation of cell cycle proteins |

Antimicrobial Activity

In vitro studies have demonstrated that the compound possesses antimicrobial properties against various pathogens, including resistant strains. The minimum inhibitory concentration (MIC) has been reported to be as low as 0.22 µg/mL against Staphylococcus aureus.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | 85 |

| Escherichia coli | 0.30 | 0.35 | 78 |

| Candida albicans | 0.40 | 0.45 | 80 |

Case Studies

- Antitumor Efficacy : A study evaluated the compound's effects on breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 15 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

- Antimicrobial Resistance : Another research focused on the compound's efficacy against multidrug-resistant strains of bacteria. It was found that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like Ciprofloxacin.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-ethoxy-2-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione with hydrazine derivatives. A modified Baker-Venkataram rearrangement is employed, followed by refluxing in absolute ethanol and glacial acetic acid (e.g., 7 hours at 80°C). Purification involves silica gel column chromatography and recrystallization (ethanol, 45% yield) .

Q. How is the molecular structure of this compound elucidated using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (Stoe IPDS-II diffractometer) reveals dihedral angles between the pyrazole core and substituent rings (e.g., 16.83° with methoxyphenyl, 51.68° with hydroxyphenyl). Hydrogen bonding (O–H···N) stabilizes the crystal lattice, with refinement using riding models for H atoms .

Q. What analytical techniques validate purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase C18 column, methanol/water (70:30), UV detection at 254 nm.

- FTIR : Key peaks include O–H stretch (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and pyrazole ring vibrations (~1500 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.5 ppm), ethoxy (–OCH₂CH₃, δ 1.3–4.0 ppm), and methyl groups (δ 2.1 ppm) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) affect pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare bioactivity (e.g., anti-inflammatory or antimicrobial assays) of analogs. For example, replacing methoxy with ethoxy enhances lipophilicity (logP ↑), improving membrane permeability. In vitro COX-2 inhibition assays (IC₅₀ values) and molecular docking (PDB: 5KIR) validate target interactions .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. Validate purity via LC-MS (>98%). Compare IC₅₀ values under standardized protocols (e.g., MTT assay, 24-hour incubation). Re-evaluate using isogenic cell lines to isolate compound-specific effects .

Q. What computational methods predict electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2 eV), electrostatic potential maps, and Fukui indices. Solvent effects (PCM model) simulate ethanol/water environments. Results correlate with experimental UV-Vis spectra (λmax ~290 nm) .

Q. How to optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

- Solvent Screening : Ethanol/acetic acid (3:1) reduces side reactions vs. pure ethanol.

- Catalysis : Add 0.1 eq. p-TsOH to accelerate cyclization.

- Reaction Monitoring : TLC (hexane:ethyl acetate, 1:1) tracks intermediate consumption.

- Byproduct Analysis : GC-MS identifies hydrazone derivatives; suppress via excess hydrazine (1.2 eq.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.